(2R,4S)-N-Benzyl-2-t-butyloxazolidine-4-carboxylic Acid, Methyl Ester
Overview
Description
(2R,4S)-N-Benzyl-2-t-butyloxazolidine-4-carboxylic Acid, Methyl Ester is a chiral compound that has garnered interest in various fields of chemistry and biology. This compound is characterized by its oxazolidine ring, which is substituted with a benzyl group and a t-butyl group, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-N-Benzyl-2-t-butyloxazolidine-4-carboxylic Acid, Methyl Ester typically involves the reaction of a suitable oxazolidine precursor with benzyl and t-butyl substituents. One common method includes the use of N-benzylidene-2-t-butyloxazolidine, which undergoes a series of reactions including esterification and hydrogenation to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and solvents that facilitate the esterification process. The reaction is typically carried out under controlled temperature and pressure conditions to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-N-Benzyl-2-t-butyloxazolidine-4-carboxylic Acid, Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxazolidinone and amine derivatives, which are useful intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Chemistry
In chemistry, (2R,4S)-N-Benzyl-2-t-butyloxazolidine-4-carboxylic Acid, Methyl Ester is used as a chiral building block for the synthesis of complex molecules.
Biology
The compound has applications in the study of enzyme mechanisms and protein-ligand interactions. Its derivatives are used as probes to investigate biological pathways and molecular interactions .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated as potential drug candidates for various diseases due to their ability to interact with specific biological targets .
Industry
In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its derivatives are employed in the manufacture of polymers, coatings, and adhesives .
Mechanism of Action
The mechanism of action of (2R,4S)-N-Benzyl-2-t-butyloxazolidine-4-carboxylic Acid, Methyl Ester involves its interaction with specific molecular targets. The oxazolidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with enzymes and receptors. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(2R,4S)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate: This compound shares a similar oxazolidine ring structure but differs in its substituents.
(2R,4S)-5-biphenyl-4-yl-4-(3-carboxy-propionylamino)-2-methyl-pentanoic acid ethyl ester: Another compound with a similar chiral center but different functional groups.
Uniqueness
(2R,4S)-N-Benzyl-2-t-butyloxazolidine-4-carboxylic Acid, Methyl Ester is unique due to its specific combination of benzyl and t-butyl groups, which confer distinct steric and electronic properties. These properties make it particularly useful in asymmetric synthesis and as a chiral auxiliary in various chemical reactions .
Properties
IUPAC Name |
methyl (2R,4S)-3-benzyl-2-tert-butyl-1,3-oxazolidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)15-17(10-12-8-6-5-7-9-12)13(11-20-15)14(18)19-4/h5-9,13,15H,10-11H2,1-4H3/t13-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAOHROUZKWTRP-DZGCQCFKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1N(C(CO1)C(=O)OC)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1N([C@@H](CO1)C(=O)OC)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447793 | |
Record name | (2R,4S)-N-Benzyl-2-t-butyloxazolidine-4-carboxylic Acid, Methyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145451-89-4 | |
Record name | (2R,4S)-N-Benzyl-2-t-butyloxazolidine-4-carboxylic Acid, Methyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.